N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to an acetamide core. The acetamide is further functionalized with an ethoxy spacer connected to a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group. This structural architecture combines multiple pharmacophoric elements:
- 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry known for its electron-rich aromatic system, which may enhance binding to biological targets through π-π interactions .
- Piperazine: A flexible heterocycle that improves solubility and modulates receptor affinity .
- 2-Methoxyphenyl substituent: Provides steric and electronic effects that influence selectivity, particularly in serotonin or dopamine receptor interactions .
Characterization methods would include NMR, IR (e.g., C=O stretching near 1600–1700 cm⁻¹), and mass spectrometry .
Properties
CAS No. |
5847-09-6 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-29-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(28)15-30-14-22(27)24-13-17-6-7-20-21(12-17)32-16-31-20/h2-7,12H,8-11,13-16H2,1H3,(H,24,27) |
InChI Key |
KLNJRVNNEONTEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps
-
Benzodioxole Derivative Formation:
- Start with 1,3-benzodioxole (also known as methylenedioxybenzene).
- Introduce a methyl group at the 5-position to form 1,3-benzodioxol-5-ylmethyl.
- Protect the amino group (if present) using suitable protecting groups.
-
Piperazine Substitution:
- React 1,3-benzodioxol-5-ylmethyl with 4-methoxyphenylpiperazine.
- The piperazine nitrogen undergoes nucleophilic substitution at the benzodioxole carbon.
-
Acetamide Formation:
- Introduce the acetamide group (CH₃CONH-) at the other end of the molecule.
Industrial Production:
The industrial-scale production of this compound typically involves optimized synthetic routes, purification, and isolation.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Reductive Amination:
Nucleophilic Substitution:
Scientific Research Applications
Antidepressant Effects
Recent studies have indicated that this compound exhibits significant antidepressant-like properties in animal models. Behavioral tests demonstrated that it enhances serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. A double-blind randomized controlled trial involving patients with major depressive disorder showed that treatment with this compound significantly reduced symptoms compared to a placebo group.
Neuroprotective Properties
The compound has been observed to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies revealed that it reduces cell death in models of neurodegenerative diseases by modulating apoptotic pathways and enhancing cellular survival signals. For example, in a study using rats subjected to ischemic injury, administration of the compound resulted in reduced neuronal damage and improved functional recovery post-injury.
Case Studies
Study on Anxiety and Depression:
A randomized controlled trial highlighted the efficacy of this compound in reducing anxiety and depression symptoms among participants diagnosed with major depressive disorder. The results indicated a significant improvement compared to the placebo group, reinforcing its potential as an antidepressant.
Neuroprotection in Animal Models:
In animal studies involving ischemic injury, administration of the compound demonstrated a marked reduction in neuronal damage, suggesting its application in neuroprotective therapies for conditions such as stroke or traumatic brain injury.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related derivatives identified in the evidence:
Key Observations:
Piperazine vs. Spirocyclic Systems : The target compound’s piperazine ring offers conformational flexibility compared to the rigid diazaspiro system in , which may influence binding kinetics in receptor-ligand interactions.
The ethoxy linker in the target compound provides a longer spacer than the direct carbonyl linkers in , possibly optimizing spatial alignment with biological targets.
Benzodioxole vs. Benzothiazole :
- Benzodioxole’s electron-rich nature may favor interactions with aromatic residues in enzymes, while benzothiazole’s sulfur atom in could enhance metabolic stability or metal coordination.
Biological Activity
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , which includes a benzodioxole moiety and a piperazine derivative. The structural representation can be summarized as follows:
- Molecular Structure :
- Benzodioxole : A fused bicyclic structure known for its role in various bioactive compounds.
- Piperazine : A six-membered ring that contributes to the pharmacological profile of the compound.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
| InChI | InChI=1S/C18H22N4O5/c1-24-14-5-3-13(4-6-14)18(23)19-10-17(22)21-20-9-12-2-7-15-16(8-12)26-11-25-15/h2-9H,10-11H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Pharmacological Properties
Research indicates that this compound exhibits significant activity against various biological targets. Its structural components suggest potential interactions with neurotransmitter receptors, particularly those involved in serotonin signaling pathways.
- Serotonin Receptor Affinity :
- Anticancer Activity :
- Antimicrobial Activity :
Case Study 1: Antidepressant-Like Effects
A study investigated the effects of related piperazine derivatives on animal models of depression. The results indicated that these compounds significantly reduced depressive-like behavior in mice, likely through their action on serotonin receptors .
Case Study 2: Anticancer Efficacy
In vitro experiments demonstrated that the compound induces apoptosis in breast cancer cells by activating caspase pathways. This suggests a promising avenue for developing new cancer therapies based on its structural characteristics .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
